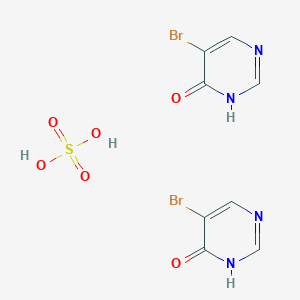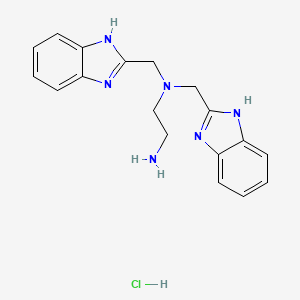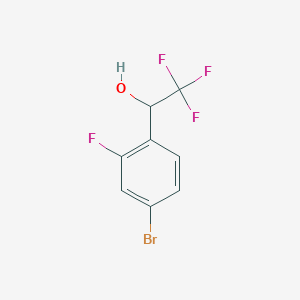
1-(4-溴-2-氟苯基)-2,2,2-三氟乙醇
概述
描述
The compound seems to be a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the aromatic ring . It has bromine and fluorine substituents on the aromatic ring and a trifluoroethanol group attached to the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Bromo-2-fluorobiphenyl have been synthesized using Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would have a relatively high boiling point and a low vapor pressure . It’s likely to be insoluble in water .科学研究应用
光催化氟甲基化
一项应用涉及光氧化还原系统在碳碳多键催化氟甲基化中的精细设计。这一过程对于将三氟甲基 (CF3) 和二氟甲基 (CF2H) 基团引入各种分子骨架至关重要,这些骨架在制药和农用化学品中具有重要意义。光氧化还原催化已成为自由基反应的有力工具,包括在温和条件下有效且选择性地进行自由基氟甲基化 (Koike & Akita, 2016)。
低熔点酯的合成
另一项研究报告了合成一系列具有大向列相范围的新型低熔点酯,其中不同的取代基(如氟、氯、溴和氰基)已被引入某些化合物的酚部分。这些化合物,特别是 4-正烷基-2-氟苯基衍生物,已证明具有有用的电光特性和非常低的注入近晶体倾向,突出了它们在液晶显示技术中的潜力 (Gray & Kelly, 1981)。
超价碘化学
氟醇(如 1,1,1,3,3,3-六氟异丙醇 (HFIP) 和 2,2,2-三氟乙醇)在超价碘介导的酚氧化中用作溶剂已得到广泛研究。这些溶剂已被证明可以有效稳定反应性阳离子中间体,从而导致有机化学中各种合成应用和转化 (Dohi, Yamaoka, & Kita, 2010)。
氟化聚酰亚胺的合成
研究还集中在使用多三氟甲基取代的芳香族二胺合成氟化聚酰亚胺。这些聚酰亚胺表现出优异的机械性能、热稳定性和光学透明性,使其适用于包括光电器件在内的各种应用 (Tao, Yang, Liu, Fan, & Yang, 2009)。
氟乙醇的构象分析
对氟乙醇(包括 1-(4-溴苯基)-2-氟乙醇)中的 gauche 效应进行了详细的 NMR 和理论研究。这项研究提供了对这些分子的构象群体和相对能量的深入了解,为设计具有所需性质的分子提供了有价值的信息 (Abraham, Chambers, & Thomas, 1994)。
作用机制
未来方向
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISGRVKWJITSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734248 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033805-88-7 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
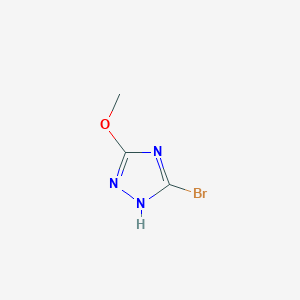
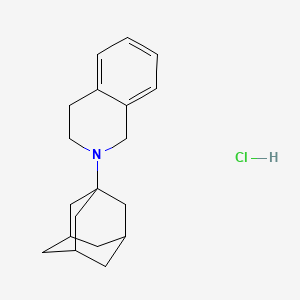

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
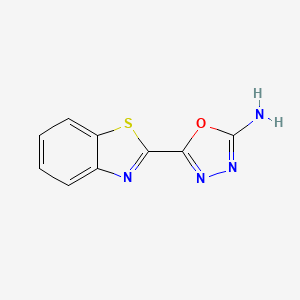
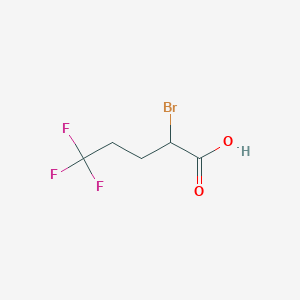
![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)
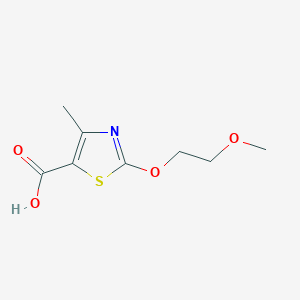
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)
